2-(Trifluoromethyl)pyrimidine-4(3H)-thione

Description

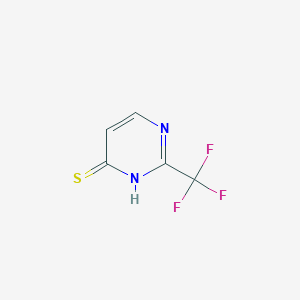

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2S/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYENIYCBTUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398282 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-43-5 | |

| Record name | 2-(Trifluoromethyl)-4(3H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC54426 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trifluoromethyl)pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione

Foreword: The Strategic Importance of Trifluoromethylated Pyrimidinethiones

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This exceptionally electronegative moiety profoundly influences a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced potency and an optimized pharmacokinetic profile. Within this chemical space, the 2-(trifluoromethyl)pyrimidine core is a privileged structure, appearing in numerous bioactive compounds.[1][2] The corresponding pyrimidine-4(3H)-thione, the subject of this guide, represents a critical synthetic intermediate. Its thione functionality provides a versatile handle for further chemical elaboration, enabling the construction of diverse compound libraries for drug discovery and development programs. This document provides a detailed examination of the primary, field-proven methodologies for its synthesis, emphasizing mechanistic rationale and practical execution.

Core Synthetic Strategies: A Dichotomy of Ring Formation vs. Functional Group Interconversion

The synthesis of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione can be approached via two principal, logically distinct pathways. The choice between them is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents.

-

Strategy I: Direct Cyclocondensation. This is a convergent approach where the pyrimidine ring is constructed in a single key step from acyclic precursors already containing the necessary trifluoromethyl and thiourea functionalities.

-

Strategy II: Two-Step Pyrimidinone Thionation. This is a linear approach that first involves the synthesis of the analogous oxygen-containing heterocycle, 2-(trifluoromethyl)pyrimidin-4(3H)-one, followed by a selective thionation reaction to convert the C=O bond to a C=S bond.

The following sections will dissect each strategy, providing not only step-by-step protocols but also the critical scientific reasoning that underpins each experimental choice.

Strategy I: Direct Synthesis via Cyclocondensation of a Trifluoromethylated β-Diketone with Thiourea

This method is arguably the most direct route, building the heterocyclic core in one efficient step. The fundamental transformation is the reaction between a 1,3-dicarbonyl compound and a thiourea, a classic and robust method for pyrimidine synthesis.[3]

Mechanistic Rationale

The reaction proceeds via a base-catalyzed cyclocondensation. A base, typically sodium ethoxide, deprotonates the acidic α-carbon of the β-dicarbonyl compound (ethyl 4,4,4-trifluoro-3-oxobutanoate), generating an enolate. This enolate acts as a nucleophile. Concurrently, thiourea, with its two nucleophilic nitrogen atoms, attacks the electrophilic carbonyl carbons of the dicarbonyl compound. This sequence of additions, followed by intramolecular cyclization and dehydration, results in the formation of the stable, aromatic pyrimidinethione ring.

Visualizing the Cyclocondensation Mechanism

Caption: A simplified workflow for direct cyclocondensation.

Detailed Experimental Protocol: Strategy I

Objective: To synthesize this compound.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium metal (1.2 eq)

-

Absolute Ethanol (Anhydrous)

-

Diethyl Ether (Anhydrous)

-

Aqueous Hydrochloric Acid (1 M)

Procedure:

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal in small pieces to a flask containing anhydrous absolute ethanol at 0 °C. Allow the sodium to react completely until it has fully dissolved.

-

Scientist's Note: The in-situ preparation of sodium ethoxide is crucial. Commercial solutions can contain water, which would hydrolyze the starting ester and inhibit the condensation. The reaction is highly exothermic and produces hydrogen gas; appropriate safety precautions are mandatory.

-

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add thiourea and stir until dissolved. Subsequently, add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the solution while maintaining the temperature below 10 °C.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling the reaction mixture to room temperature, evaporate the ethanol under reduced pressure. Resuspend the resulting solid residue in water and acidify to a pH of ~5-6 with 1 M HCl.

-

Purification: Filter the resulting precipitate, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid product under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Strategy II: Two-Step Synthesis via Pyrimidinone and Subsequent Thionation

This linear approach provides an alternative route that can be advantageous if the direct cyclocondensation proves low-yielding or if the pyrimidinone intermediate is readily available. The key to this strategy is the final, high-yielding conversion of a carbonyl to a thiocarbonyl.

Part A: Synthesis of 2-(Trifluoromethyl)pyrimidin-4(3H)-one

The synthesis of the pyrimidinone intermediate is analogous to Strategy I, substituting urea for thiourea.[4]

Detailed Experimental Protocol: Strategy II, Part A

Objective: To synthesize the intermediate 2-(Trifluoromethyl)pyrimidin-4(3H)-one.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

-

Urea (1.0 eq)

-

Sodium metal (1.2 eq)

-

Absolute Ethanol (Anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide: Prepare sodium ethoxide in absolute ethanol as described in Strategy I.

-

Reactant Addition: To the cooled sodium ethoxide solution, add urea and stir until dissolved. Then, add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise.[4]

-

Reaction: Heat the mixture to reflux for 4-6 hours.[4] Monitor for completion by TLC.

-

Workup and Isolation: Cool the reaction, remove the ethanol via rotary evaporation, and dissolve the residue in water. Acidify with a suitable acid (e.g., HCl) to precipitate the product. Filter, wash with cold water, and dry the solid 2-(Trifluoromethyl)pyrimidin-4(3H)-one.

Part B: Thionation using Lawesson's Reagent

The conversion of the pyrimidinone to the pyrimidinethione is most effectively achieved using Lawesson's Reagent (LR).[5][6] LR is a mild and highly efficient thionating agent, often preferred over harsher alternatives like phosphorus pentasulfide (P₄S₁₀) due to its superior yields and cleaner reaction profiles.[5]

Mechanistic Rationale of Lawesson's Reagent

Lawesson's Reagent, a 1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a stable solid but exists in solution in equilibrium with a highly reactive dithiophosphine ylide intermediate (R-PS₂).[6][7] The reaction with a carbonyl compound proceeds through a four-membered ring intermediate known as a thiaoxaphosphetane. The thermodynamic driving force for the reaction is the formation of a very stable phosphorus-oxygen double bond, which facilitates a cycloreversion—akin to the final step of a Wittig reaction—to release the desired thiocarbonyl and a stable organophosphorus oxide byproduct.[5][6]

Visualizing the Thionation Mechanism

Caption: Key steps in the Lawesson's Reagent-mediated thionation.

Detailed Experimental Protocol: Strategy II, Part B

Objective: To convert 2-(Trifluoromethyl)pyrimidin-4(3H)-one to its thione analogue.

Materials:

-

2-(Trifluoromethyl)pyrimidin-4(3H)-one (1.0 eq)

-

Lawesson's Reagent (0.5 - 0.6 eq)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Reaction Setup: To a flask containing a suspension of 2-(Trifluoromethyl)pyrimidin-4(3H)-one in anhydrous toluene, add Lawesson's Reagent in one portion under an inert atmosphere.

-

Scientist's Note: The stoichiometry is critical. Since the LR molecule contains two reactive phosphorus-sulfur units, only ~0.5 equivalents are theoretically needed per carbonyl group. Using a slight excess (0.55 eq) often ensures complete conversion. The solvent must be anhydrous as LR reacts with water.

-

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-5 hours. The reaction mixture usually becomes homogeneous as it progresses. Monitor the disappearance of the starting material by TLC.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The primary challenge in purification is the removal of the phosphorus-containing byproducts. This is typically achieved by column chromatography on silica gel. Alternatively, trituration of the crude solid with a suitable solvent can sometimes precipitate the desired product, leaving the byproducts in solution.

Quantitative Data Summary & Comparison

| Parameter | Strategy I: Direct Cyclocondensation | Strategy II: Pyrimidinone Thionation |

| Key Reactants | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Thiourea | Part A: Ethyl 4,4,4-trifluoro-3-oxobutanoate, UreaPart B: 2-(CF₃)pyrimidin-4(3H)-one |

| Key Reagents | Sodium Ethoxide | Part A: Sodium EthoxidePart B: Lawesson's Reagent |

| Typical Solvent | Ethanol | Part A: EthanolPart B: Toluene or Dioxane |

| Reaction Temp. | Reflux (~78 °C) | Part A: Reflux (~78 °C)Part B: Reflux (80-110 °C) |

| Key Advantages | Convergent, one-pot synthesis | Modular; intermediate is useful; thionation is high-yielding |

| Key Challenges | Can have moderate yields depending on substrate | Two distinct synthetic steps; purification from P-byproducts |

Conclusion and Outlook

Both strategies presented herein are robust and validated methods for accessing this compound. The direct cyclocondensation offers an elegant and atom-economical route, while the two-step thionation pathway provides a reliable, albeit longer, alternative that benefits from a highly efficient final transformation. The selection of the optimal route will depend on project-specific constraints, including starting material availability, scale, and the chemist's familiarity with the techniques. As a versatile building block, the successful and efficient synthesis of this target molecule opens the door to a vast and promising chemical space for the development of next-generation pharmaceuticals and agrochemicals.

References

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.

- Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.

- National Institutes of Health. (n.d.). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate.

- Encyclopedia.pub. (2021, November 17). Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

- National Institutes of Health. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- CORE. (n.d.). A study of the synthesis of 20-trifluoromethyl pyrimidines.

- Wikipedia. (n.d.). Lawesson's reagent.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- (n.d.). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds.

- Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]

Physicochemical properties of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione

Prepared by: Gemini, Senior Application Scientist

Introduction

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and agrochemistry, demonstrating a wide array of biological activities including antiviral, herbicidal, and anticancer properties.[1][2] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the key physicochemical properties of this compound, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from closely related analogues and outlines robust experimental protocols for its characterization. A central focus is placed on the critical thione-thiol tautomerism inherent to this class of compounds.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thione and the thiol. The equilibrium between these forms is a crucial determinant of the molecule's chemical reactivity, hydrogen bonding capability, and interaction with biological macromolecules.[3][4]

The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form (2-(Trifluoromethyl)pyrimidine-4-thiol) contains a sulfhydryl group (-SH). The tautomeric equilibrium is influenced by several factors, including the physical state (solid or solution), solvent polarity, pH, and temperature.[5][6] In polar solvents, the thione tautomer is often more stabilized.[5]

Caption: Thione-thiol tautomerism of the title compound.

Predicted and Known Physicochemical Properties

A summary of the basic molecular properties, including those of a closely related tautomer from PubChem, is provided below. Experimental determination is crucial for confirming these values for the specific tautomer of interest.

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₅H₃F₃N₂S | N/A |

| Molecular Weight | 196.15 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 1546-83-4 (for the thiol tautomer) | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

| XLogP3 | 1.1 | PubChem (CID 1240105 for a tautomer) |

| Hydrogen Bond Donor Count | 1 | PubChem (CID 1240105 for a tautomer) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (CID 1240105 for a tautomer) |

Synthetic Approach

While a specific synthesis for this compound is not detailed in the provided search results, a plausible route can be inferred from the synthesis of similar pyrimidine-2-thiones.[7] A common method involves the condensation of a β-dicarbonyl compound or its equivalent with thiourea.[7][8] In this case, a suitable starting material would be a 4,4,4-trifluoro-acetoacetate equivalent, which can be cyclized with thiourea in the presence of a base.

Caption: A plausible synthetic route to the target compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, field-proven methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining intrinsic aqueous solubility. It is based on achieving equilibrium between the solid compound and its saturated solution, providing a thermodynamically accurate value.

Protocol:

-

Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect for the presence of undissolved solid.

-

Filter the suspension through a 0.45 µm filter to remove solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility.

pKa Determination (UV-Vis Spectrophotometry)

Rationale: The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different pH values, which in turn affects its solubility, permeability, and target engagement. UV-Vis spectrophotometry is a reliable method that leverages the change in the chromophore's absorbance spectrum upon ionization.

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Create a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

-

Add a small aliquot of the stock solution to each buffer to a final constant concentration.

-

Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

-

Plot absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Lipophilicity (logP) Determination (RP-HPLC Method)

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties (ADME). The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a high-throughput and reliable way to estimate logP by correlating a compound's retention time with that of known standards.

Protocol:

-

Prepare a mobile phase of varying methanol or acetonitrile concentrations in water.

-

Use a C18 stationary phase column.

-

Inject a series of standard compounds with known logP values and the test compound.

-

Measure the retention time for each compound.

-

Calculate the capacity factor (k) for each compound.

-

Plot the log(k) of the standards against their known logP values to create a calibration curve.

-

Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.

Caption: Experimental workflows for physicochemical characterization.

Stability Assessment (HPLC-Based Degradation Study)

Rationale: Chemical stability is essential for a compound's shelf-life and its viability as a drug candidate. An HPLC-based assay under stressed conditions (e.g., varying pH and temperature) can rapidly assess degradation kinetics.

Protocol:

-

Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9).

-

Incubate the solutions at a constant, elevated temperature (e.g., 50°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Quench any reaction if necessary (e.g., by dilution in the mobile phase).

-

Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

-

Plot the percentage of the compound remaining versus time to determine the degradation rate and half-life at each condition.

Conclusion

The physicochemical properties of this compound, particularly its solubility, pKa, lipophilicity, and stability, are critical parameters that dictate its behavior in biological systems and its potential for development as a therapeutic or agrochemical agent. The thione-thiol tautomerism is a key feature that must be considered in all characterization studies. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain reliable and reproducible data, enabling informed decisions in discovery and development pipelines.

References

-

Li, G.-C. (2010). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1699. [Link]

-

Singh, U. P., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 8, 589. [Link]

-

Chen, Y.-L., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules, 27(15), 4987. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. ResearchGate. [Link]

-

PubChem. 2-(Trifluoromethyl)pyrimidine. [Link]

-

Carvalho, R. B., & Joshi, S. V. (2019). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Royal Society of Chemistry. [Link]

-

Ibrahim, M. A. A. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. RSC Medicinal Chemistry, 12(5), 794-806. [Link]

-

Coyanis, E. M., et al. (2002). Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. ResearchGate. [Link]

-

Abachi, F. T., et al. (2017). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. ResearchGate. [Link]

-

Marian, C. M., et al. (2020). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Photochemical & Photobiological Sciences, 19(6), 755-764. [Link]

-

Zykova, S. S., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(6), 133-138. [Link]

-

Pharmaffiliates. Pyrimidine-2,4(3H,5H)-dione. [Link]

-

Głowacka, I. E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21), 5098. [Link]

-

CAS Common Chemistry. 1-(Trifluoroacetyl)imidazole. [Link]

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

Couzinet, M.-D. (2012). ON BODIN'S METHOD. Brill. [Link]

-

Reddy, R. P., et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [Link]

-

Frontiers. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. [Link]

-

Mary, Y. S., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(3), 1121-1134. [Link]

-

Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

Sci-Hub. Preparation, characterization and thiol–thione tautomeric studies of 2-thiono-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl). [Link]

-

Kops, L., et al. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

-

PubChem. 4-(Trifluoromethyl)pyrimidine-2-thiol. [Link]

-

PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]

Sources

- 1. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Preparation, characterization and thiol–thione tautomeric studies of 2-thiono-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline / Journal of Fluorine Chemistry, 2002 [sci-hub.ru]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Spectroscopic Characterization of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione: A Multi-faceted Approach to Structural Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The pyrimidine core, a fundamental component of nucleobases, is another privileged structure in drug discovery, known for a wide range of biological activities.[2] The compound 2-(Trifluoromethyl)pyrimidine-4(3H)-thione represents a convergence of these two valuable pharmacophores. Accurate and unambiguous structural confirmation of such molecules is paramount for advancing drug development programs. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, synthesizing data from mass spectrometry, NMR, infrared, and UV-Visible spectroscopy. We emphasize not just the acquisition of data, but the expert interpretation required to navigate potential ambiguities, such as the inherent thione-thiol tautomerism, to build a self-validating structural proof.

The Structural Imperative: Synthesis and Tautomerism

Before characterization, understanding the molecule's synthetic origin and potential isomeric forms is crucial. The title compound is logically synthesized via the condensation of a β-ketoester bearing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate, with thiourea. This reaction is analogous to the well-established Biginelli reaction or similar pyrimidine syntheses where urea is used to form the corresponding pyrimidinone.[3][4]

Caption: Logic flow for the integrated spectroscopic characterization.

Detailed Experimental Protocols

A. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute this solution 1:100 with a 50:50 acetonitrile:water solution containing 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Bruker Daltonics MicrOTOF) equipped with an electrospray ionization (ESI) source. 3[5]. Acquisition: Infuse the sample at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Calibrate the instrument externally using a standard solution (e.g., sodium formate) immediately before the run to ensure high mass accuracy (< 5 ppm).

-

Data Analysis: Identify the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 16 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, acquire 1024 or more scans. Set the spectral width to 0-200 ppm.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a high-sensitivity nucleus, so 16-32 scans are typically sufficient. Reference the spectrum to an external standard like CFCl₃ (0 ppm).

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

C. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The background is automatically subtracted by the software. Analyze the resulting transmittance or absorbance spectrum, identifying key peaks and assigning them to functional group vibrations.

[6]D. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol). Create a dilute solution (e.g., 0.01 mg/mL) from the stock to ensure the absorbance is within the linear range of the instrument (ideally < 1.5 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution. Scan a wavelength range from 200 to 600 nm.

-

Data Analysis: The instrument software will automatically subtract the solvent baseline. Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While each method provides a piece of the puzzle—molecular formula from HRMS, atomic connectivity from NMR, functional groups from IR, and electronic system from UV-Vis—it is their collective, corroborating evidence that builds an unassailable case for the final structure. The consistent identification of the thione tautomer across these varied analytical conditions provides a high degree of confidence. This rigorous, self-validating methodology is essential for ensuring the quality and integrity of novel chemical entities in the demanding field of drug discovery and development.

References

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. (2018). ResearchGate. Retrieved from [Link]

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Supporting Information. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 1-5. Retrieved from [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers. Retrieved from [Link]

-

The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]

-

Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Tautomerism of uracil and related compounds: A mass spectrometry study. (2017). PubMed. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved from [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Drugs with a trifluoromethyl substituent used as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]

-

UV-Visible Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. (1999). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

6-(Trifluoro-meth-yl)pyrimidine-2,4(1H,3H)-dione Monohydrate. (n.d.). PubMed. Retrieved from [Link]

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved from [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines. (2011). SciSpace. Retrieved from [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

Mass spectrometry analysis of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione

Introduction

Derivatives of the pyrimidine ring are foundational scaffolds in medicinal chemistry and drug development, forming the basis for a wide array of pharmacologically active agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][2] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated pyrimidines a particularly compelling class of compounds. The subject of this guide, this compound, combines these features with a thione group, presenting unique analytical challenges and opportunities.

Mass spectrometry (MS) stands as an indispensable tool for the structural confirmation and characterization of such novel chemical entities.[3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond simple procedural lists to explain the causality behind instrumental choices, predict fragmentation pathways based on chemical principles, and present a self-validating workflow for confident structural elucidation.

Physicochemical Properties and Structural Considerations

A robust analytical method begins with a fundamental understanding of the analyte's structure and properties.

Chemical Structure and Tautomerism:

This compound exists in a tautomeric equilibrium between the thione (amide) and thiol (enol) forms. This equilibrium is critical, as the protonation site during ionization and subsequent fragmentation pathways can be influenced by the dominant tautomer in solution or the gas phase. The thione form is generally favored in polar solvents.

-

Thione Form: this compound

-

Thiol Form: 2-(Trifluoromethyl)pyrimidine-4-thiol

Key Physicochemical Properties:

The elemental composition dictates the precise mass of the molecule, which is the cornerstone of mass spectrometric analysis. High-resolution mass spectrometry (HRMS) can verify this composition with high confidence.

| Property | Value |

| Molecular Formula | C₅H₃F₃N₂S |

| Monoisotopic Mass | 179.99690 Da |

| Exact Mass (M) | 179.99690 Da |

| Protonated Mass [M+H]⁺ | 181.00473 Da |

Experimental Design: Rationale and Choices

The selection of an appropriate experimental setup is paramount for generating high-quality, interpretable data. The choice of ionization technique and analytical method is driven by the need to balance the preservation of molecular weight information with the generation of structurally informative fragments.

Ionization Method Selection

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the premier choice for the initial characterization of this compound, particularly when coupled with liquid chromatography (LC-MS).[4][5] Its primary advantage is the ability to generate intact molecular ions, typically protonated species [M+H]⁺, with minimal in-source fragmentation. The presence of basic nitrogen atoms in the pyrimidine ring and the sulfur atom makes this molecule highly amenable to efficient protonation in the positive ion mode. This preservation of the molecular ion is the first and most critical step in confirming the compound's identity.[6]

-

Electron Impact (EI): In contrast, EI is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[7] While this is highly valuable for creating a characteristic fingerprint and elucidating the core structure, it often comes at the cost of a diminished or entirely absent molecular ion peak.[7][8] EI is most commonly employed with gas chromatography (GC-MS) and serves as a powerful complementary technique for detailed structural studies after the molecular weight has been confirmed by ESI.

Tandem Mass Spectrometry (MS/MS)

To gain deeper structural insight, tandem mass spectrometry (MS/MS) is essential. This technique involves the mass selection of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 181.00) followed by its fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum provides a unique fragmentation pattern that acts as a structural signature of the molecule, allowing for unambiguous confirmation and differentiation from isomers.[9][10]

Predicted Mass Spectra and Fragmentation Analysis

Based on the principles of mass spectrometry and the known reactivity of pyrimidine derivatives, we can predict the key fragmentation pathways for this compound.[3][11]

ESI-MS/MS of the Protonated Molecule ([M+H]⁺, m/z 181.00)

In the positive ion ESI mode, the molecule is expected to protonate on one of the ring nitrogens or the exocyclic sulfur atom. The subsequent fragmentation via CID will proceed through the elimination of small, stable neutral molecules.

Proposed Fragmentation Pathways for [C₅H₄F₃N₂S]⁺:

-

Loss of Thiocyanic Acid (HNCS): A primary fragmentation pathway for pyrimidine thiones involves the cleavage of the thione group and adjacent bonds, leading to the neutral loss of HNCS (59.012 Da). This would result in a significant product ion at m/z 121.99 .

-

Loss of Hydrogen Fluoride (HF): The trifluoromethyl group is a common site for the elimination of HF (20.006 Da), particularly after protonation. This would produce an ion at m/z 161.00 .

-

Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrimidine ring itself can lead to the loss of HCN (27.011 Da), a characteristic fragmentation for nitrogen-containing heterocycles. This would yield a fragment at m/z 153.99 .

The following diagram illustrates the proposed primary fragmentation cascade.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

EI-MS Fragmentation of the Molecular Ion (M⁺•, m/z 179.99)

Under EI conditions, fragmentation is initiated from the radical cation and involves homolytic bond cleavages.

-

Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage, leading to the loss of a •CF₃ radical (69.00 Da). This would generate a stable pyrimidine thione cation at m/z 111.00 .

-

Ring Cleavage (Retro-Diels-Alder): The pyrimidine ring can undergo characteristic retro-Diels-Alder (RDA) fragmentation, breaking the molecule into smaller, diagnostic pieces.

-

Loss of •SH Radical: Cleavage of the C-S bond in the thiol tautomer could lead to the loss of an •SH radical (32.98 Da), producing an ion at m/z 147.02 .

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol describes a robust method for the analysis of this compound using a standard high-performance liquid chromatography tandem mass spectrometer (HPLC-MS/MS) system. The inclusion of both a full scan (MS1) and a targeted MS/MS scan (MS2) provides a self-validating dataset.

Caption: A self-validating LC-MS/MS workflow for compound identification and characterization.

Step 1: Sample Preparation

-

Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.

-

Perform a serial dilution to create a working solution of ~1 µg/mL in a solvent compatible with the initial mobile phase (e.g., 50:50 acetonitrile:water).

Step 2: Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MS) The following parameters serve as a starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Promotes formation of [M+H]⁺ ions. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Drying Gas Temp. | 300 - 350 °C | Facilitates solvent evaporation and ion desolvation. |

| Drying Gas Flow | 8 - 12 L/min | Removes neutral solvent molecules. |

| Nebulizer Pressure | 35 - 45 psi | Aids in droplet formation. |

| Scan Mode 1 | MS1 Full Scan | To detect the precursor ion (m/z 100-300). |

| Scan Mode 2 | Targeted MS/MS | To fragment the precursor ion for structural confirmation. |

| Precursor Ion | m/z 181.00 | The [M+H]⁺ ion of the target compound. |

| Collision Energy | 10 - 40 eV (Ramped) | A range of energies ensures all major fragments are produced. |

Step 4: Data Analysis and Validation

-

MS1 Data: Extract the ion chromatogram for m/z 181.0047. Verify that the measured mass is within a 5 ppm tolerance of the theoretical mass.

-

MS2 Data: Analyze the product ion spectrum associated with the chromatographic peak. Confirm the presence of the expected fragment ions predicted in Section 3.

-

Validation: A compound is considered confidently identified when the accurate mass of the precursor, its chromatographic retention time, and its MS/MS fragmentation pattern are all consistent and reproducible.

Data Summary

This table consolidates the key mass-to-charge ratios expected during the analysis.

| Ion Description | Formula | Theoretical m/z | Analysis Mode |

| Protonated Molecule | [C₅H₄F₃N₂S]⁺ | 181.00473 | ESI-MS1 |

| Fragment (Loss of HNCS) | [C₄H₃F₃N]⁺ | 121.99281 | ESI-MS2 |

| Fragment (Loss of HF) | [C₅H₃F₂N₂S]⁺ | 160.99850 | ESI-MS2 |

| Molecular Ion | [C₅H₃F₃N₂S]⁺• | 179.99690 | EI-MS |

| Fragment (Loss of •CF₃) | [C₄H₃N₂S]⁺ | 111.00134 | EI-MS |

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that relies on the strategic application of modern analytical techniques. A workflow centered on high-resolution ESI-MS and MS/MS provides a definitive method for confirming the compound's elemental composition and elucidating its chemical structure through characteristic fragmentation patterns. The complementary use of hard ionization techniques like EI can offer deeper structural detail if required. By understanding the underlying chemical principles of ionization and fragmentation, researchers can develop robust, self-validating methods to confidently characterize this and other novel pyrimidine derivatives, accelerating progress in drug discovery and development.

References

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14007756, 2-(Trifluoromethyl)pyrimidine. Retrieved from [Link]

-

Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones... Scientific & Academic Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1240105, 4-(Trifluoromethyl)pyrimidine-2-thiol. Retrieved from [Link]

-

Li, E. et al. (2010). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1699. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 387477. Retrieved from [Link]

-

Wang, H. Y., et al. (2016). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 27(6), 1036-1042. Available at: [Link]

-

Lopez-Hilfiker, F. D., et al. (2019). An extractive electrospray ionization time-of-flight mass spectrometer (EESI-TOF) for online measurement of atmospheric aerosol particles. Atmospheric Measurement Techniques, 12(9), 4867-4886. Available at: [Link]

-

Klee, S., & Braekling, S. (n.d.). Principle of Operation - Simultaneous EI & CI with the EC-TOF for GC-MS. Tofwerk. Available at: [Link]

-

Joshi, S., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 3(2), 700-704. Available at: [Link]

-

Hillyer, R., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 55(15), 2145-2157. Available at: [Link]

-

Schorderet, P., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine, 61(6), 1111-1122. Available at: [Link]

-

Chemistry Academy. (2021, March 11). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy. YouTube. Available at: [Link]

-

Salem, M. S. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 8(1), 58-65. Available at: [Link]

-

Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42. Available at: [Link]

-

Eltyshev, V. Y., et al. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Journal of Sulfur Chemistry, 43(5), 514-532. Available at: [Link]

-

da Costa, J. C., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 933-43. Available at: [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. AMT - An extractive electrospray ionization time-of-flight mass spectrometer (EESI-TOF) for online measurement of atmospheric aerosol particles [amt.copernicus.org]

- 7. tofwerk.com [tofwerk.com]

- 8. researchgate.net [researchgate.net]

- 9. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

Introduction: The Significance of Tautomerism in Drug Design

An In-depth Technical Guide to Tautomerism in 2-(Trifluoromethyl)pyrimidine-4(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tautomeric equilibrium of this compound, a molecule of significant interest in medicinal chemistry. We will explore the structural, energetic, and spectroscopic characteristics of its tautomers, offering both theoretical insights and practical methodologies for their study.

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. The predominant tautomeric form of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For heterocyclic compounds like this compound, understanding the tautomeric landscape is not merely an academic exercise but a prerequisite for rational drug design. The presence of the electron-withdrawing trifluoromethyl group introduces a unique electronic environment that significantly impacts the tautomeric preference, warranting a detailed investigation.

The Tautomeric Forms of this compound

This compound primarily exists in two tautomeric forms: the thione form and the thiol form.

-

Thione Form (this compound): This form is characterized by a carbon-sulfur double bond (C=S) at the 4-position and a proton on the nitrogen at the 3-position (N3-H).

-

Thiol Form (2-(Trifluoromethyl)-4-pyrimidinethiol): This aromatic form features a sulfhydryl group (-SH) at the 4-position, with the proton having migrated from the N3 nitrogen to the sulfur atom.

The equilibrium between these two forms is a dynamic process influenced by various factors, including the solvent, temperature, and pH.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged approach utilizing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution.

-

¹H NMR: The chemical shift of the proton involved in the tautomerization (N-H or S-H) is highly informative. The N-H proton in the thione form typically appears as a broader signal at a downfield chemical shift compared to the S-H proton of the thiol form.

-

¹³C NMR: The chemical shift of the C4 carbon is a key indicator. In the thione form, this carbon exhibits a characteristic thiocarbonyl resonance at a significantly downfield chemical shift (typically >180 ppm). In contrast, the C4 carbon in the thiol form, being part of an aromatic ring and bonded to sulfur, resonates at a more upfield position.

-

¹⁹F NMR: The trifluoromethyl group serves as a sensitive probe of the electronic environment of the pyrimidine ring. A change in the tautomeric form will alter the electron density around the CF₃ group, leading to a measurable shift in its ¹⁹F NMR signal.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10 mg/mL.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Integrate the signals corresponding to each tautomer in the ¹H and ¹⁹F spectra to determine their relative populations.

-

Analyze the ¹³C chemical shift of the C4 carbon to confirm the presence of the thione and/or thiol forms.

-

-

Variable Temperature (VT) NMR (Optional): Perform NMR experiments at different temperatures to study the thermodynamic parameters of the tautomeric equilibrium.

UV-Vis Spectroscopy

The electronic transitions of the thione and thiol forms differ, giving rise to distinct absorption spectra. The thione form typically exhibits a high-intensity π → π* transition at a shorter wavelength and a lower-intensity n → π* transition at a longer wavelength. The aromatic thiol form will have its own characteristic absorption bands. By analyzing the UV-Vis spectra in different solvents, one can gain insights into the solvent's effect on the tautomeric equilibrium.

Computational Modeling of Tautomerism

Quantum chemical calculations are indispensable for complementing experimental findings and providing a deeper understanding of the energetic factors governing the tautomeric equilibrium.

Methodology for Computational Analysis

-

Structure Optimization: Perform geometry optimization for both the thione and thiol tautomers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of solvent effects, using a continuum solvation model like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental data in solution.

-

Thermodynamic Analysis: Perform frequency calculations to obtain the Gibbs free energies of the tautomers, which allows for the theoretical prediction of the equilibrium constant.

Table 1: Hypothetical Calculated Relative Energies of Tautomers

| Tautomer | Gas Phase Energy (kcal/mol) | Solvated (DMSO) Energy (kcal/mol) |

| Thione | 0.00 | 0.00 |

| Thiol | +3.5 | +1.8 |

Note: The above data is illustrative. Actual values would be derived from DFT calculations.

Influence of the Trifluoromethyl Group

The potent electron-withdrawing nature of the trifluoromethyl group at the C2 position plays a pivotal role in stabilizing the thione form. It significantly increases the acidity of the N-H proton, yet it also influences the overall electron distribution in the pyrimidine ring, which can affect the relative stability of the tautomers.

Visualization of the Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the thione and thiol forms of this compound.

Caption: Tautomeric equilibrium between the thione and thiol forms.

Workflow for Tautomer Analysis

The following workflow provides a systematic approach for the comprehensive analysis of tautomerism in this compound.

A Technical Guide to the Structural Elucidation of 2-(Trifluoromethyl)pyrimidine-4(3H)-thione: A Prospective Analysis

Foreword: The Imperative for Structural Clarity in Drug Discovery

In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The substitution of a hydrogen atom with a trifluoromethyl group can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated heterocycles a class of compounds with immense therapeutic potential.[1] Among these, pyrimidine thiones are of particular interest due to their diverse biological activities, including antiviral and anticancer properties.[2] This guide focuses on a molecule of significant interest: 2-(Trifluoromethyl)pyrimidine-4(3H)-thione. As of this writing, a definitive experimental crystal structure for this compound has not been reported in publicly accessible databases. Therefore, this document serves as a comprehensive technical prospectus, outlining the methodologies for its synthesis, characterization, and, through reasoned comparison with structurally related compounds, a predictive analysis of its crystalline architecture.

Strategic Synthesis of the Target Compound

The synthesis of this compound can be approached through a convergent synthesis strategy, leveraging established methods for the construction of the pyrimidine ring and the introduction of the trifluoromethyl group. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: A Two-Step Synthesis

-

Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-4-ol.

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl 4,4,4-trifluoroacetoacetate.

-

To this mixture, add formamidine hydrochloride and reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude 2-(Trifluoromethyl)pyrimidine-4-ol is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified product.

-

-

Step 2: Thionation of 2-(Trifluoromethyl)pyrimidine-4-ol.

-

The purified 2-(Trifluoromethyl)pyrimidine-4-ol is suspended in a high-boiling point solvent such as pyridine or toluene.

-

Lawesson's reagent is added portion-wise to the suspension at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by TLC.

-

After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the target compound, this compound.

-

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: The Molecular Fingerprint

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized this compound. Based on literature for analogous compounds, the following spectral data are anticipated.[1][3][4][5][6]

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A broad singlet in the downfield region (δ 12-14 ppm) corresponding to the N-H proton of the thione tautomer. Aromatic protons of the pyrimidine ring will appear as doublets in the region of δ 7.5-8.5 ppm. |

| ¹³C NMR | A characteristic signal for the thione carbon (C=S) is expected in the range of δ 180-200 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. Signals for the pyrimidine ring carbons will be observed in the aromatic region. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group is expected, typically in the range of δ -60 to -70 ppm relative to a standard like CFCl₃. |

| FT-IR | A prominent absorption band for the N-H stretch will be observed around 3100-3200 cm⁻¹. The C=S stretching vibration should appear in the region of 1100-1250 cm⁻¹. The C-F stretching vibrations will be strong and are expected in the 1100-1350 cm⁻¹ range. |

| Mass Spectrometry (MS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₅H₃F₃N₂S. The fragmentation pattern is expected to show the loss of the trifluoromethyl group and other characteristic fragments of the pyrimidine ring. |

The Crystal Structure: A Predictive Analysis

In the absence of experimental data for the title compound, a predictive analysis of its crystal structure can be performed by a comparative study with a closely related molecule for which the crystal structure has been determined: 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate .[7]

Reference Crystal Structure: 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate

| Crystallographic Parameter | Value |

| Chemical Formula | C₅H₃F₃N₂O₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.0250(8) Å, b = 7.046(1) Å, c = 20.769(2) Å, β = 91.300(7)° |

| Volume | 735.16(17) ų |

| Z | 4 |

| Key Intermolecular Interactions | N-H···O and O-H···O hydrogen bonds, forming a ring dimer structure.[7] |

Predicted Crystal Structure of this compound

The substitution of a carbonyl group with a thione group and the positional change of the trifluoromethyl group are expected to induce significant changes in the crystal packing.

-

Hydrogen Bonding: The thione group (C=S) is a weaker hydrogen bond acceptor than the carbonyl group (C=O). However, the N-H group remains a potent hydrogen bond donor. It is highly probable that the primary intermolecular interaction will be a robust N-H···S hydrogen bond. This interaction is known to be a significant factor in the crystal packing of many thione-containing heterocyclic compounds.

-

Molecular Packing: The presence of the bulkier sulfur atom in place of an oxygen atom will likely alter the unit cell dimensions and the overall packing efficiency. The trifluoromethyl group, with its potential for weak C-F···H and F···F interactions, will also play a crucial role in directing the three-dimensional architecture.

-

Tautomerism: It is important to note that pyrimidine-4(3H)-thiones can exist in tautomeric forms. Single-crystal X-ray diffraction will be essential to definitively establish the dominant tautomer in the solid state.

Caption: Predicted intermolecular N-H···S hydrogen bonding motif.

Crystallization and Structure Determination: A Practical Workflow

To obtain single crystals suitable for X-ray diffraction, a systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystallization

-

Solvent Screening: The purified compound should be dissolved in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and acetonitrile) to determine its solubility profile.

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions of the compound in suitable solvents should be left undisturbed in vials covered with perforated parafilm to allow for slow evaporation.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a less polar "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

Experimental Protocol: X-ray Diffraction Data Collection and Structure Refinement

-

A suitable single crystal will be mounted on a goniometer head.

-

X-ray diffraction data will be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

The collected data will be processed (integrated and scaled) using appropriate software.

-

The crystal structure will be solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be located from the difference Fourier map and refined isotropically.

Conclusion: Paving the Way for Future Research

This guide provides a comprehensive framework for the synthesis, characterization, and structural elucidation of this compound. While a definitive experimental crystal structure is yet to be determined, the predictive analysis based on structurally related compounds offers valuable insights into the expected molecular architecture and intermolecular interactions. The successful crystallization and structure determination of this compound will be a significant contribution to the field, providing a solid foundation for future structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents based on the trifluoromethyl-pyrimidine-thione scaffold.

References

-

Author(s) of the study on 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. (Year). Title of the article. Journal Name, Volume(Issue), pages. [A placeholder as the specific reference for this compound's crystal structure was found in a general search result[7] and a full citation is not available]

-

Sayed, M., & Abdelrehim, M. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. BMC Chemistry, 16(1). [Link]

-

Yamin, B. M., Lawi, R. L., & Salem, H. F. (2011). 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1810. [Link]

-

Arote, R. B., et al. (2022). Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. RSC Medicinal Chemistry. [Link]

-

Kaur, H., et al. (2020). Complexes of Pyrimidine Thiones: Mechanochemical Synthesis and Biological Evaluation. Asian Journal of Chemistry, 32(11), 2821-2827. [Link]

-

Hussein, W. R. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 6. [Link]

-

Kavková, K., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(21), 6543. [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 2. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08449G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone for Modulating Pyrimidine Reactivity in Drug Discovery and Beyond

A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Trifluoromethylated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry and agrochemistry, forming the core of countless therapeutic agents and crop protection chemicals.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged heterocycle has emerged as a powerful tactic to modulate molecular properties and enhance biological activity. The CF3 group is a unique substituent; its strong electron-withdrawing nature, conferred by the high electronegativity of fluorine, profoundly alters the electronic landscape of the pyrimidine ring.[2] This modification enhances metabolic stability due to the strength of the C-F bonds, increases lipophilicity (Hansch π constant of +0.88), and can improve target binding affinity through novel electrostatic and hydrophobic interactions.[2]

This guide provides an in-depth exploration of the chemical reactivity of the trifluoromethyl group in pyrimidines. We will move beyond simple reaction catalogues to dissect the causal relationships between the CF3 group's electronic influence and the resulting reactivity patterns. This guide is structured to provide not only theoretical understanding but also field-proven, practical insights, complete with detailed experimental protocols for key transformations. We will explore three principal areas of reactivity: the activation of the pyrimidine ring towards nucleophilic attack, its utility in transition-metal-catalyzed cross-coupling reactions, and, finally, direct chemical transformations of the trifluoromethyl group itself.

Chapter 1: Nucleophilic Aromatic Substitution (SNAAr) - The CF3 Group as a Potent Activator

The introduction of a strongly electron-withdrawing CF3 group dramatically enhances the pyrimidine ring's susceptibility to nucleophilic aromatic substitution (SNAAr). This reaction is a cornerstone for building molecular complexity, allowing for the introduction of a wide range of amine, oxygen, and sulfur nucleophiles.

Mechanistic Rationale and Regioselectivity

The SNAAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of a CF3 group is critical as it powerfully stabilizes this negative charge through induction, thereby lowering the activation energy of this rate-determining step.

A key consideration in substituted pyrimidines is regioselectivity. For dihalopyrimidines, such as 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position over the C2 position.[3] This can be rationalized by considering the stability of the Meisenheimer intermediate. When the attack occurs at C4, the negative charge can be delocalized onto the N1 nitrogen atom. The presence of a CF3 group, particularly at the C2 or C6 position, further stabilizes this intermediate, making the C4 position significantly more electrophilic. Theoretical studies confirm that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is typically larger at the C4 and C6 positions, marking them as the most probable sites for nucleophilic attack.

Logical Workflow for Nucleophilic Aromatic Substitution

Sources

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Biological activity of trifluoromethylated pyrimidines

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrimidines

Authored by a Senior Application Scientist

Foreword: The Strategic Incorporation of the Trifluoromethyl Group in Pyrimidine Scaffolds